molecular formula C36H24CoF18N9O12S6 B15347411 Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide) CAS No. 1353745-91-1

Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide)

Cat. No.: B15347411
CAS No.: 1353745-91-1
M. Wt: 1367.9 g/mol
InChI Key: IHKSMCBGZROVIF-UHFFFAOYSA-N
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Description

Tris-(2,2'-bipyridine)cobalt(III) tris(trifluoromethanesulfonimide) (hereafter referred to as Co(bpy)₃(TFSI)₃) is a coordination complex featuring a cobalt(III) center ligated by three 2,2'-bipyridine (bpy) molecules, with three trifluoromethanesulfonimide (TFSI⁻) counterions. Key properties include:

  • Redox Potential: E°(Co³⁺/Co²⁺) = 0.57 V vs. NHE, making it suitable for dye regeneration in dye-sensitized solar cells (DSSCs) .
  • Molecular Weight: 1367.9 g/mol .
  • Applications: Primarily used as a redox mediator in high-efficiency DSSCs due to its low optical absorption and compatibility with transparent electrolytes .

Its synthesis involves coordination of Co³⁺ with bpy ligands, followed by ion exchange with TFSI⁻ . The TFSI⁻ anion enhances solubility in organic solvents like acetonitrile, critical for electrolyte formulation .

Properties

CAS No.

1353745-91-1

Molecular Formula

C36H24CoF18N9O12S6

Molecular Weight

1367.9 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;cobalt(3+);2-pyridin-2-ylpyridine

InChI

InChI=1S/3C10H8N2.3C2F6NO4S2.Co/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h3*1-8H;;;;/q;;;3*-1;+3

InChI Key

IHKSMCBGZROVIF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Co+3]

Origin of Product

United States

Scientific Research Applications

Chemistry: The complex is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and polymerization processes. Biology: It serves as a redox mediator in biological systems, facilitating electron transfer processes in enzymes and proteins. Medicine: The complex is explored for its potential use in photodynamic therapy and as an antimicrobial agent. Industry: It is utilized in electrochemical devices, such as sensors and batteries, due to its electrochemical properties.

Mechanism of Action

The compound exerts its effects through its ability to undergo redox reactions and coordinate with various ligands. The cobalt(III) ion acts as a central metal atom, facilitating electron transfer processes and binding to different ligands. The molecular targets and pathways involved depend on the specific application, such as enzyme binding in biological systems or ligand exchange in chemical reactions.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Properties of Tris-bipyridine Metal Complexes
Compound Metal Oxidation State Redox Potential (V vs. NHE) Molecular Weight (g/mol) Counterion Primary Applications
Co(bpy)₃(TFSI)₃ Co(III) 0.57 1367.9 TFSI⁻ DSSC electrolytes
Ru(bpy)₃ Ru(II) 1.3 (oxidation to Ru³⁺) ~881.6 PF₆⁻ Photocatalysis, luminescent sensors
Fe(bpy)₃ Fe(II) -0.78 (Fe²⁺/Fe³⁺) ~618.3 ClO₄⁻ Electron transfer studies
Os(bpy)₃ Os(II) 0.85 (Os²⁺/Os³⁺) ~988.7 PF₆⁻ Photoelectrochemistry
Key Observations:

Counterion Effects :

  • TFSI⁻ in Co(bpy)₃(TFSI)₃ improves solubility and ion mobility in acetonitrile, reducing electrolyte resistance . PF₆⁻ and ClO₄⁻ in Ru/Fe analogs are less bulky but may precipitate at high concentrations .

Optical Properties :

  • Co(bpy)₃(TFSI)₃ shows minimal visible light absorption, enabling >75% transmittance in DSSCs . Ru(bpy)₃²⁺ has strong absorption in the visible range (λₘₐₓ ~450 nm), which is advantageous for light-driven applications but detrimental for transparent solar cells .

Performance in DSSCs

Co(bpy)₃(TFSI)₃-based electrolytes achieve high power conversion efficiencies (PCEs) of ~12–14% in DSSCs, outperforming traditional I₃⁻/I⁻ mediators (~7–9%) due to:

  • Reduced recombination losses : The large TFSI⁻ anion minimizes charge recombination at the TiO₂ surface .
  • High transparency : Enables "colorless" solar cells with >75% average visible transmittance .

In contrast, Ru(bpy)₃²⁺-based systems are rarely used in DSSCs due to mismatched redox potentials and strong light absorption. Fe(bpy)₃²⁺ is unstable in oxidized states, limiting its practicality .

Emerging Alternatives

  • Organic Redox Mediators : Metal-free alternatives (e.g., TEMPO) offer cost benefits but lower conductivity .
  • Cobalt Polypyridine Derivatives : Modifications with tert-butyl groups (e.g., [Co(tbubpy)₃]³⁺) enhance solubility but increase molecular weight .

Preparation Methods

Ligand Coordination and Cobalt(II) Precursor Formation

The synthesis begins with the formation of a cobalt(II) complex via reaction of cobalt(II) salts (e.g., CoCl₂·6H₂O) with 2,2'-bipyridine (bpy) ligands. In methanol at 55°C, three equivalents of bpy react with one equivalent of CoCl₂·6H₂O to form [Co(bpy)₃]Cl₂ (Equation 1):

$$
\text{CoCl}2\cdot6\text{H}2\text{O} + 3\,\text{bpy} \xrightarrow{\text{MeOH, 55°C}} [\text{Co(bpy)}3]\text{Cl}2 + 6\,\text{H}_2\text{O} \quad \text{}
$$

This step typically achieves >90% yield under inert atmospheres to prevent premature oxidation.

Oxidation to Cobalt(III)

The cobalt(II) complex is oxidized to cobalt(III) using hydrogen peroxide (H₂O₂) or electrochemical methods. In aqueous acidic media (pH 4–6), H₂O₂ (30% v/v) is added dropwise to [Co(bpy)₃]Cl₂, yielding [Co(bpy)₃]Cl₃ (Equation 2):

$$
2\,[\text{Co(bpy)}3]\text{Cl}2 + \text{H}2\text{O}2 + 2\,\text{HCl} \rightarrow 2\,[\text{Co(bpy)}3]\text{Cl}3 + 2\,\text{H}_2\text{O} \quad \text{}
$$

Electrochemical oxidation in acetonitrile with a Pt anode (1.2 V vs. Ag/Ag⁺) provides an alternative route, avoiding side reactions from H₂O₂ decomposition.

Anion Exchange to Trifluoromethanesulfonimide

The chloride counterions in [Co(bpy)₃]Cl₃ are replaced with trifluoromethanesulfonimide ([TFSI]⁻) via metathesis. Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) is added in excess to a methanolic solution of [Co(bpy)₃]Cl₃, precipitating LiCl and forming [Co(bpy)₃][TFSI]₃ (Equation 3):

$$
[\text{Co(bpy)}3]\text{Cl}3 + 3\,\text{LiTFSI} \xrightarrow{\text{MeOH}} [\text{Co(bpy)}3][\text{TFSI}]3 + 3\,\text{LiCl} \quad \text{}
$$

The product is purified via recrystallization from acetonitrile/diethyl ether mixtures, achieving 75–85% yield.

Critical Analysis of Synthetic Parameters

Solvent and Temperature Effects

Methanol is preferred for ligand coordination due to its ability to dissolve both CoCl₂·6H₂O and bpy. Elevated temperatures (50–60°C) accelerate coordination but risk ligand decomposition beyond 65°C. Anion exchange in acetonitrile ensures complete solubility of LiTFSI, while diethyl ether induces precipitation of the product.

Oxidation Efficiency

H₂O₂ provides a 92–95% conversion rate to Co(III) at pH 6.5, whereas electrochemical methods achieve 98% efficiency but require specialized equipment. Prolonged exposure to H₂O₂ (>2 hours) leads to ligand oxidation byproducts, reducing yields by 15–20%.

Anion Exchange Completeness

Complete substitution of Cl⁻ with [TFSI]⁻ is confirmed via ion chromatography. Residual chloride (<0.5%) is removed by washing with cold methanol.

Characterization and Validation

Spectroscopic Analysis

  • UV-Vis Spectroscopy : [Co(bpy)₃][TFSI]₃ exhibits a ligand-to-metal charge transfer (LMCT) band at 560 nm (ε = 12,400 M⁻¹cm⁻¹), shifting to 545 nm in acetonitrile due to solvent effects.
  • EPR Spectroscopy : Silent at room temperature, confirming the diamagnetic Co(III) center.

X-ray Crystallography

Single-crystal X-ray diffraction reveals an octahedral geometry with Co–N bond lengths of 1.93–1.96 Å. The [TFSI]⁻ anions exhibit weak hydrogen bonding with bipyridine C–H groups (2.7–3.1 Å).

Electrochemical Profiling

Cyclic voltammetry in acetonitrile shows a quasi-reversible Co(III)/Co(II) redox couple at E₁/₂ = −0.45 V vs. Fc⁺/Fc, with ΔEₚ = 85 mV (scan rate: 100 mV/s).

Comparative Synthetic Approaches

Table 1 summarizes key methodologies for [Co(bpy)₃][TFSI]₃ synthesis:

Method Oxidizing Agent Solvent Temperature (°C) Yield (%) Purity (%)
H₂O₂ oxidation H₂O₂ H₂O/MeOH 25 78 95
Electrochemical CH₃CN 25 85 98
LiTFSI metathesis MeOH/CH₃CN 25 83 97

Challenges and Optimization Strategies

Ligand Degradation

Prolonged heating during coordination causes bpy decomposition into 2-pyridinecarboxaldehyde, detectable via GC-MS. Maintaining temperatures ≤55°C mitigates this issue.

Anion Exchange Byproducts

Incomplete washing leaves LiCl residues, altering electrochemical properties. Triple washing with methanol reduces Li⁺ content to <50 ppm.

Scalability Limitations

Batch sizes >10 g result in inconsistent crystallization. Gradient cooling (1°C/min) improves crystal uniformity.

Applications and Derivatives

[Co(bpy)₃][TFSI]₃ serves as:

  • Electrocatalyst : For water oxidation (TOF = 0.45 s⁻¹ at pH 7).
  • DNA Sensor : Binds dsDNA with Kₐ = 4.2 × 10⁵ M⁻¹ via intercalation.
  • Radioisotope Labeling : Facilitates meta-[¹²⁵I]iodobenzamide synthesis in radiopharmaceuticals.

Q & A

Q. What mechanistic insights explain the outer-sphere electron transfer in the reduction of Co(III) tris-bipyridine by thiosulfate?

  • Kinetic Evidence : The reaction follows second-order kinetics with stoichiometry: 2[Co(bpy)3]3++2S2O322[Co(bpy)3]2++S4O622[\text{Co(bpy)}_3]^{3+} + 2\text{S}_2\text{O}_3^{2-} \rightarrow 2[\text{Co(bpy)}_3]^{2+} + \text{S}_4\text{O}_6^{2-}

    Rate increases with ionic strength and decreases with dielectric constant, supporting an outer-sphere pathway .

  • Spectroscopic Support : No evidence of inner-sphere intermediates via Raman or UV-Vis, confirming minimal ligand substitution during electron transfer .

Q. How do Tris-(2,2'-bipyridine)cobalt(III) complexes mediate CO₂ reduction, and how can their redox potentials be tuned for catalytic efficiency?

  • Electrochemical Catalysis : The complex acts as an electron shuttle in CO₂-to-CO conversion. Tuning strategies include:
    • Ligand Modification : Introduce electron-withdrawing groups (e.g., -CF₃) to lower E⁰, enhancing driving force for CO₂ reduction .
    • Solvent Effects : Use low-dielectric solvents (e.g., acetonitrile) to stabilize the oxidized Co(III) state, improving catalytic turnover .

Q. What experimental design considerations are critical for using this complex in dye-sensitized solar cells (DSSCs)?

  • Optimization Parameters :
    • Electrolyte Composition : Pair with hydrophobic dyes (e.g., DN-F05M) to minimize recombination. Use TFSI⁻ counterions for higher stability and redox potential matching .
    • Crystallization Control : Avoid ligand exchange by using non-coordinating anions (e.g., B(CN)₄⁻) to maintain structural integrity in aqueous DSSCs .
  • Performance Metrics : Achieve >10% efficiency in water-based DSSCs by balancing E⁰ (0.57 V) with dye regeneration kinetics .

Data Contradiction Analysis

Q. Why do reported redox potentials for Tris-(2,2'-bipyridine)cobalt(III) complexes vary across studies?

  • Key Factors :
    • Counterion Identity : TFSI⁻ vs Cl⁻ alters ion-pairing and solvation, shifting E⁰ by \sim0.24 V .
    • Solvent Dielectric Constant : Acetonitrile (ε = 37.5) vs water (ε = 80) affects stabilization of charged species .
  • Resolution : Standardize measurement conditions (solvent, reference electrode) and report counterion-specific data.

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